molecular formula C10H9N3S B12509800 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile

Cat. No.: B12509800
M. Wt: 203.27 g/mol
InChI Key: JDTUEPPYJQDSDI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole core with a dimethylamino group at the 4-position and a cyano group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile can be achieved through various synthetic pathways. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst, followed by cyclization and subsequent cyanation . The reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or copper(I) cyanide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

4-(dimethylamino)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H9N3S/c1-13(2)7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,1-2H3

InChI Key

JDTUEPPYJQDSDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=CC=C1)SC(=N2)C#N

Origin of Product

United States

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